molecular formula C14H13N5S B12242055 1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine

1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine

Cat. No.: B12242055
M. Wt: 283.35 g/mol
InChI Key: ACKCPOMQUVSCLW-UHFFFAOYSA-N
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Description

1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is a complex organic compound that features a unique structure combining pyridine, thiazole, and azetidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine typically involves multi-step organic reactions. The process often begins with the preparation of the pyridine and thiazole intermediates, which are then coupled under specific conditions to form the final azetidine derivative. Common reagents used in these reactions include halogenated pyridines, thiazole derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine stands out due to its combination of pyridine, thiazole, and azetidine rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C14H13N5S

Molecular Weight

283.35 g/mol

IUPAC Name

N-(1-pyridin-2-ylazetidin-3-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C14H13N5S/c1-2-5-16-13(3-1)19-8-10(9-19)17-14-18-11-7-15-6-4-12(11)20-14/h1-7,10H,8-9H2,(H,17,18)

InChI Key

ACKCPOMQUVSCLW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC3=NC4=C(S3)C=CN=C4

Origin of Product

United States

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